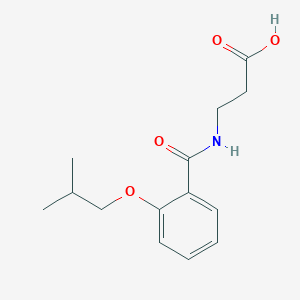

N-(2-isobutoxybenzoyl)-beta-alanine

Description

Properties

IUPAC Name |

3-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)9-19-12-6-4-3-5-11(12)14(18)15-8-7-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTVJQCHFJFBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues in Agrochemicals

Beta-alanine derivatives are frequently utilized in pesticides due to their metabolic stability and target affinity. Key analogs include:

Key Findings :

- Benzoylprop-ethyl : The benzoyl and dichlorophenyl groups enhance lipid solubility, improving herbicidal activity by disrupting cell membrane integrity .

- Hypothetical Role : The beta-alanine backbone in the target compound may act as a metabolic precursor or enzyme inhibitor, similar to beta-alanine synthase substrates in pyrimidine catabolism .

Surfactant Derivatives of Beta-Alanine

Beta-alanine-based surfactants are characterized by their amphiphilic properties. Notable examples include:

| Compound Name | CAS # | Structure | Function | Reference |

|---|---|---|---|---|

| DEA-COCOAMPHODIPROPIONATE | - | N-coco acyl, iminobisethanol salts | Surfactant | |

| This compound | - | 2-isobutoxybenzoyl, amide linkage | Unreported | - |

Key Findings :

- DEA-COCOAMPHODIPROPIONATE: The coco acyl chain and ethanol salts enhance foaming and emulsification, critical in cosmetic formulations .

Enzymatic Interactions and Metabolic Pathways

Beta-alanine synthase (EC 3.5.1.6) catalyzes pyrimidine catabolism, producing beta-alanine. Structural analogs may influence this pathway:

- S. kluyveri PYD3 Gene Product : Shares functional similarity with mammalian beta-alanine synthases but diverges structurally, resembling bacterial N-carbamyl amidohydrolases .

- This compound : The amide bond may resist enzymatic hydrolysis, unlike N-carbamyl-beta-alanine, a natural substrate for beta-alanine synthase .

Pharmaceutical and Cosmetic Benzoates

Benzoate esters and amides are common in pharmaceuticals and cosmetics. Comparative

Key Findings :

- Methyl Benzoate : Ester linkages (e.g., methyl benzoate) are more labile than amides, suggesting greater stability for this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-isobutoxybenzoyl)-beta-alanine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling beta-alanine with 2-isobutoxybenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include maintaining a temperature of 0–5°C during acylation to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Reaction progress is monitored using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) identify functional groups (e.g., benzoyl protons at δ 7.8–8.1 ppm, beta-alanine backbone at δ 3.2–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ ~294.3 g/mol).

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (isobutoxy C-O) validate structure .

Q. What biochemical pathways or receptors are likely influenced by This compound based on structural analogs?

- Methodological Answer : Beta-alanine derivatives often modulate carnosine synthesis (via histidine decarboxylase) or act as GABA receptor ligands. In silico docking studies (AutoDock Vina) using the PDB database can predict binding affinities. For empirical validation, competitive radioligand assays (e.g., ³H-GABA displacement) or enzyme inhibition assays (pH-stat method for carnosinase activity) are recommended .

Advanced Research Questions

Q. How can contradictory findings in pharmacological studies (e.g., efficacy in metabolic acidosis vs. no effect) be systematically addressed?

- Methodological Answer : Conduct meta-analyses (PRISMA guidelines) to aggregate data, followed by subgroup analysis (e.g., dosage stratification: 3–6 g/day vs. <3 g/day). Use mixed-model ANOVA (SAS or R) to account for inter-study variability. For mechanistic clarity, pair supplementation trials with ³¹P-MRS to assess intracellular pH changes during exercise .

Q. What advanced techniques are used to resolve the molecular conformation of This compound in solution vs. solid state?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) determines bond angles and torsional strain in the solid state.

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., in DMSO-d6 from 25°C to −40°C) detects rotational barriers around the amide bond.

- Molecular Dynamics Simulations : AMBER or GROMACS models predict solvent interactions and conformational stability .

Q. How should researchers design in vivo studies to assess tissue-specific uptake and metabolism?

- Methodological Answer : Use radiolabeled ¹⁴C-This compound in rodent models. Sacrifice cohorts at timed intervals (0.5–24 hr post-administration) for LC-MS/MS quantification in plasma, muscle, and liver. Pair with microdialysis (CMA probes) to monitor real-time interstitial concentrations during exercise .

Q. What strategies are effective for establishing structure-activity relationships (SAR) among beta-alanine derivatives?

- Methodological Answer : Synthesize analogs with modifications to the isobutoxy group (e.g., replacing with methoxy or tert-butoxy). Test in vitro for carnosine synthase activation (UV-Vis assay at 250 nm) and in silico via QSAR models (e.g., CoMFA). Correlate logP values (HPLC-derived) with membrane permeability in Caco-2 cell monolayers .

Q. How does This compound stability vary under physiological pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hr. Quantify degradation via UPLC-PDA.

- Thermal Stability : Heat at 40°C/75% RH for 4 weeks. Monitor hydrolysis byproducts (e.g., free beta-alanine) using HILIC-MS .

Q. Can This compound exhibit synergistic effects with other ergogenic compounds (e.g., creatine)?

- Methodological Answer : Design a 2×2 factorial RCT (n=40) comparing: (1) placebo, (2) beta-alanine alone (6 g/day), (3) creatine alone (5 g/day), (4) combination. Primary endpoint: Wingate test peak power. Use ANCOVA with baseline covariates. Assess muscle carnosine via non-invasive ¹H-MRS (3T scanner) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.